Ethyl (S)-3-cyano-5-methylhexanoate
Description
Ethyl (S)-3-cyano-5-methylhexanoate is a valuable building block, particularly in the creation of complex molecules with specific therapeutic properties. Its structure, featuring both a nitrile and an ester, allows for a range of chemical transformations, making it a versatile precursor in multi-step synthetic pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.25 g/mol nih.gov |
| IUPAC Name | ethyl (3S)-3-cyano-5-methylhexanoate nih.gov |
| CAS Number | 181289-39-4 nih.gov |
| SMILES | CCOC(=O)CC@HC)C#N nih.gov |
The "S" designation in this compound refers to the specific spatial arrangement of atoms around its chiral center. This stereochemistry is crucial because, in many biological systems, only one enantiomer of a chiral drug will produce the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, methods that produce the (S)-enantiomer with high purity are of paramount importance.
Enantioselective synthesis aims to create a specific enantiomer of a chiral molecule. Several strategies have been developed to produce this compound with high enantiomeric excess (ee), a measure of the purity of one enantiomer over the other. These methods include:
Biocatalytic Resolution: This technique often employs enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture (a 50:50 mixture of both enantiomers). For instance, immobilized lipase (B570770) from Pseudomonas cepacia has been effectively used for the enantioselective hydrolysis of the racemic ethyl 3-cyano-5-methylhexanoate. researchgate.net This process can yield the desired (S)-enantiomer with an enantiomeric excess greater than 99%. researchgate.net
Asymmetric Hydrogenation: In this approach, a prochiral precursor, (E)-Ethyl 3-cyano-5-methylhex-2-enoate, is converted to the chiral product using a chiral catalyst. Rhodium complexes with chiral phosphine (B1218219) ligands, such as (R)-BINAP-Rh, have proven to be highly effective, achieving up to 99.8% enantiomeric excess and a 95% yield.
The development of these enantioselective methods represents a significant advancement over older manufacturing processes that relied on the resolution of a racemic final product, which was often less efficient. acs.org
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of γ-amino acid analogs. google.com These molecules are structurally similar to the neurotransmitter γ-aminobutyric acid (GABA) and are of great interest to the pharmaceutical industry.
A prominent example is Pregabalin (B1679071), an anticonvulsant and analgesic drug. acs.org The synthesis of Pregabalin from this compound involves the reduction of the nitrile (cyano) group to a primary amine. This transformation converts the chiral intermediate into the final active pharmaceutical ingredient, (S)-3-(aminomethyl)-5-methylhexanoic acid. acs.orgnih.gov The initial synthesis of Pregabalin involved a racemic approach followed by resolution, but newer, more efficient chemoenzymatic processes now establish the crucial stereocenter early in the synthesis using this compound. acs.org
The versatility of this compound also extends to the potential synthesis of other β-substituted γ-amino acids, highlighting its broad utility as a chiral building block in medicinal chemistry. acs.org The development of cost-effective and environmentally friendly processes for producing this intermediate continues to be an active area of research. google.comgoogleapis.com
Table 2: Examples of Synthetic Routes to this compound
| Method | Precursor | Key Reagent/Catalyst | Achieved Enantiomeric Excess (ee) |
|---|---|---|---|
| Biocatalytic Resolution | Racemic ethyl 3-cyano-5-methylhexanoate | Immobilized Lipase PS | >99% researchgate.net |
| Asymmetric Hydrogenation | (E)-Ethyl 3-cyano-5-methylhex-2-enoate | (R)-BINAP-Rh | 99.8% |
| Chemoenzymatic Synthesis | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | Lipolase | High (via decarboxylation of resolved acid) acs.org |
Structure
3D Structure
Properties
IUPAC Name |
ethyl (3S)-3-cyano-5-methylhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-4-13-10(12)6-9(7-11)5-8(2)3/h8-9H,4-6H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQBMWWPFBMMOD-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](CC(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Enantiopure Ethyl S 3 Cyano 5 Methylhexanoate
Chemoenzymatic and Biocatalytic Pathways
Chemoenzymatic and biocatalytic methods offer significant advantages over traditional chemical synthesis, including mild reaction conditions, high selectivity, and reduced environmental impact. These approaches have been extensively investigated for the production of Ethyl (S)-3-cyano-5-methylhexanoate.
Lipase-Catalyzed Kinetic Resolution of Racemic Precursors
One of the most effective methods for obtaining the desired (S)-enantiomer is through the kinetic resolution of a racemic precursor, rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), using lipases. nih.gov This process relies on the enzyme's ability to selectively hydrolyze one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.
The use of immobilized lipases is a key strategy to enhance the efficiency and reusability of the biocatalyst. Immobilization prevents the deactivation and leakage of the enzyme, which can occur with soluble forms in aqueous systems. nih.gov Covalent binding to supports like epoxy resins has been shown to significantly improve the stability and performance of lipases. nih.gov
A mutant of Talaromyces thermophilus lipase (B570770) (TTL) immobilized on an epoxy resin demonstrated high hydrolytic activity towards CNDE. nih.govnih.gov This immobilized enzyme was effective even at high substrate concentrations. nih.gov Similarly, lipase from Pseudomonas cepacia (lipase PS IM) has been shown to be an efficient catalyst for the preparation of this compound. researchgate.net Commercial lipases such as Lipolase® and Lipozyme TL IM®, which contain lipase from Thermomyces lanuginosus, have also been used for the kinetic resolution of CNDE. nih.govnih.gov
To maximize the yield and enantiomeric purity of the desired product, optimization of reaction parameters is crucial. Factors such as pH, temperature, solvent system, and substrate concentration significantly influence the enzyme's activity and selectivity.
For the immobilized TTL mutant, optimal conditions were found to be a pH of 7.0 and a temperature of 30°C. nih.gov The reaction was successfully carried out in an n-heptane-water biphasic system, which facilitated product separation and enzyme stability. nih.gov Under these optimized conditions, a high conversion rate of 49.7% and an enantiomeric excess of the product (ee_p) of 95% were achieved with a substrate concentration of 3 M CNDE. nih.govnih.gov
In another study, the addition of 50% (v/v) DMSO to the reaction medium significantly increased the enantiomeric ratio of an esterase from Arthrobacter sp. towards rac-3-cyano-5-methylhexanoic acid ethyl ester. researchgate.net
Table 1: Optimized Conditions for Lipase-Catalyzed Kinetic Resolution
| Enzyme | Support | Substrate (Concentration) | Solvent System | Temperature (°C) | pH | Conversion (%) | Enantiomeric Excess (ee_p, %) |
| Talaromyces thermophilus lipase (mutant) | Epoxy Resin | CNDE (3 M) | n-heptane-water | 30 | 7.0 | 49.7 | 95 |
| Arthrobacter sp. esterase | Whole-cell | rac-3-cyano-5-methylhexanoic acid ethyl ester | 50% DMSO | - | - | - | Increased from 33 to 80 (E-value) |
One reported method for racemization involves converting the undesired (R)-3-cyano-5-methyl-hexanoic acid into its corresponding ethyl ester. google.com This ester is then treated with a base, such as sodium ethoxide, in a solvent like dimethyl sulfoxide (B87167) to achieve racemization, yielding the racemic 3-cyano-5-methylhexanoic acid. google.com
Nitrilase-Mediated Transformations of Dinitrile Substrates
An alternative biocatalytic approach involves the use of nitrilases. These enzymes can directly hydrolyze a nitrile group to a carboxylic acid. nih.gov This method can be applied to dinitrile substrates, offering a different synthetic route to the target molecule.
A chemo-enzymatic method has been developed for the conversion of 2-isobutyl-succinonitrile into (S)-3-cyano-5-methylhexanoic acid. google.com This process utilizes a nitrilase that exhibits both regio- and enantioselectivity. The nitrilase selectively hydrolyzes one of the two nitrile groups of the racemic 2-isobutyl-succinonitrile, and it does so in an enantioselective manner to produce the desired (S)-acid. google.com
The reaction is typically carried out in a two-phase system where the substrate, 2-isobutyl-succinonitrile, is present in excess of its aqueous solubility. google.com As the reaction proceeds, the (S)-enantiomer is converted to the ammonium (B1175870) salt of (S)-3-cyano-5-methylhexanoic acid, which dissolves in the aqueous phase. The organic phase becomes enriched in the unreacted (R)-2-isobutyl-succinonitrile. google.com Similar to the lipase-catalyzed resolution, the undesired (R)-isomer can be racemized and recycled. google.com
Whole-Cell Biocatalysis and Enzyme Screening for Activity and Selectivity
Whole-cell biocatalysis is a preferred method for single-step synthetic reactions, particularly when the required enzyme is unstable in isolation or depends on expensive cofactors that are regenerated by the cell's metabolism. d-nb.info In the quest for an efficient biocatalyst for producing (S)-3-cyano-5-methylhexanoic acid, a key precursor, various microorganisms have been screened. A novel strain, Arthrobacter sp. ZJB-09277, was identified for its ability to perform the kinetic resolution of racemic 3-cyano-5-methylhexanoic acid esters. researchgate.netresearchgate.net
The screening process involves evaluating different microbial strains or enzymes for their ability to convert a substrate into the desired product with high efficiency (activity) and high enantiomeric purity (selectivity). For instance, in the hydrolytic resolution of rac-3-cyano-5-methylhexanoic acid ethyl ester, immobilized lipase PS from Pseudomonas cepacia was identified as a superior biocatalyst. researchgate.net Similarly, nitrilase enzymes, which convert nitrile groups to carboxylic acids, have been extensively screened. Nitrilases from Arabis alpina (AaNIT) and various other sources (NIT-101, NIT-102, NIT-103) have been tested for the regio- and enantioselective hydrolysis of 2-isobutylsuccinonitrile to yield (S)-3-cyano-5-methylhexanoic acid. researchgate.netgoogleapis.com This enzymatic reaction is highly selective, predominantly converting the (S)-enantiomer of the substrate while leaving the (R)-enantiomer largely untouched. google.com
The use of whole-cell systems, such as recombinant E. coli expressing a specific enzyme, simplifies the process by providing the enzyme in a stable environment and facilitating cofactor regeneration. d-nb.info For example, the ene-reductase OPR1 from tomato (Lycopersicon esculentum) has been expressed in E. coli to catalyze the asymmetric reduction of ethyl (E)-3-cyano-5-methylhex-2-enoate. google.comfigshare.comresearchgate.net
Table 1: Enzyme Screening for (S)-3-cyano-5-methylhexanoic acid production
| Enzyme/Cell System | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|
| Arthrobacter sp. ZJB-09277 | rac-3-cyano-5-methylhexanoic acid ethyl ester | (S)-3-cyano-5-methylhexanoic acid | High DMSO tolerance, achieved 95.1% e.e. | researchgate.net |
| Immobilized Pseudomonas cepacia lipase | rac-3-cyano-5-methylhexanoic acid ethyl ester | (S)-3-cyano-5-methylhexanoic acid ethyl ester | High substrate tolerance (up to 2.0 M), 99.2% e.e. | researchgate.net |
| Nitrilase from Arabis alpina (AaNIT) | 2-Isobutylsuccinonitrile | (S)-3-cyano-5-methylhexanoic acid | Mutant N258D showed high activity and E > 300. | researchgate.net |
| Ene-reductase OPR1 in E. coli | Ethyl (E)-3-cyano-5-methylhex-2-enoate | (S)-Ethyl 3-cyano-5-methylhexanoate | Achieved >99% e.e. in preparative scale reduction. | figshare.comalmacgroup.com |
Mitigation of Side Reactions and Byproduct Formation (e.g., Amide Derivatives)
To address this, a one-pot bienzymatic cascade has been developed. researchgate.net This innovative approach employs two distinct recombinant E. coli cell types in the same reaction vessel. The first expresses an engineered nitrilase (e.g., N258D mutant of AaNIT) to produce the target (S)-3-cyano-5-methylhexanoic acid. The second expresses an amidase, an enzyme that converts amides into carboxylic acids. researchgate.netgoogleapis.com By including the amidase-expressing cells, any (S)-3-cyano-5-methylhexanoic amide formed as a byproduct is efficiently converted into the desired final product, (S)-3-cyano-5-methylhexanoic acid. This strategy successfully eliminated the amide byproduct, resulting in a final product with a conversion of 45.0% and an enantiomeric purity (e.e.p) of 99.3%. researchgate.net
Ene-reductase Catalyzed Asymmetric Bioreduction
Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the highly stereoselective reduction of activated carbon-carbon double bonds. nih.govnih.gov This capability makes them ideal biocatalysts for producing chiral compounds like this compound from their unsaturated precursors. nih.gov The reaction is an asymmetric bioreduction that requires a nicotinamide (B372718) cofactor such as NAD(P)H, which is often recycled in situ when using whole-cell systems or by adding a secondary enzyme and a sacrificial substrate like isopropanol (B130326). d-nb.infoalmacgroup.com
Stereoselective Reduction of β-Cyanoacrylate Esters
The asymmetric bioreduction of β-cyanoacrylate esters is a direct and efficient route to obtaining this compound. nih.gov A library of ene-reductases, including OYE1, OYE2, OYE3, and NCR, have been shown to effectively reduce ethyl (E)-4-cyano-5-methylhex-2-enoate. nih.govacs.org Specifically, using the enzymes OYE1, OYE2, and NCR resulted in the formation of (S)-ethyl 3-cyano-5-methylhexanoate with perfect stereoselectivity and conversions up to 48%. nih.govacs.org A particularly preferred enzyme, OPR1 from tomato (Lycopersicon esculentum), also demonstrates high enantioselectivity (>99% e.e.) for this reduction. figshare.comresearchgate.net This chemoenzymatic strategy represents a novel and green alternative to previous manufacturing processes. nih.gov
Substrate Geometry Influence on Stereochemical Outcome (E/Z Isomers)
The geometry of the starting β-cyanoacrylate ester, specifically whether it is the (E) or (Z) isomer, has a profound impact on the stereochemical outcome of the bioreduction. nih.gov Research has demonstrated that both the (E) and (Z) isomers of ethyl 2-cyano-5-methylhex-2-enoate can be reduced to the same (S)-product, but with differing efficiencies and selectivities depending on the enzyme used. figshare.comresearchgate.netalmacgroup.com
For example, the ene-reductase OPR1 from Lycopersicon esculentum reduces the (E)-isomer to (S)-ethyl 3-cyano-5-methylhexanoate with excellent enantiomeric excess (>99% e.e.). figshare.comresearchgate.net While OPR1 can also reduce the (Z)-isomer to the same (S)-product, it does so with lower conversion and selectivity. figshare.comresearchgate.net In a broader study using a library of ene-reductases, it was shown that the stereochemical outcome could be precisely controlled. nih.govacs.org The (E)-isomer of the precursor consistently yielded the (S)-product with high selectivity using enzymes like OYE1-3, while the (Z)-isomer could be used to generate the opposite (R)-enantiomer with different enzymes. nih.govacs.org This demonstrates that by selecting the appropriate enzyme and substrate isomer, it is possible to access either enantiomer of the final product in an enantiomerically pure form. nih.gov
Table 2: Influence of Substrate Geometry on Bioreduction by Ene-Reductase OPR1
| Substrate Isomer | Product | Enantiomeric Excess (e.e.) | Conversion/Selectivity | Reference |
|---|---|---|---|---|
| (E)-ethyl 2-cyano-5-methylhex-2-enoate | (S)-Ethyl 3-cyano-5-methylhexanoate | >99% | High | figshare.comresearchgate.net |
| (Z)-ethyl 2-cyano-5-methylhex-2-enoate | (S)-Ethyl 3-cyano-5-methylhexanoate | Lower | Lower | figshare.comresearchgate.net |
Protein Engineering and Directed Evolution for Biocatalyst Enhancement
While naturally occurring enzymes offer significant advantages, their properties are often not optimal for industrial applications, which may involve non-natural substrates or harsh reaction conditions. researchgate.net Protein engineering, through strategies like directed evolution and rational design, allows for the modification of enzymes to improve their activity, stability, and stereoselectivity. researchgate.nettandfonline.com
Rational Design and Mutagenesis for Improved Catalytic Efficiency and Stereoselectivity
Rational design involves using knowledge of an enzyme's three-dimensional structure and catalytic mechanism to predict specific mutations that will lead to desired improvements. researchgate.netnih.gov This approach is generally faster than directed evolution and can significantly reduce the size of the mutant library that needs to be screened. researchgate.netspringernature.com
In the context of ene-reductases, rational design has been used to enhance catalytic properties. By identifying key amino acid residues in the enzyme's active site or in flexible loops near the substrate-binding pocket, targeted mutations can be introduced using site-directed mutagenesis. nih.govnih.gov For example, iterative saturation mutagenesis, a technique where key residues are systematically changed, was applied to the ene-reductase YqjM from Bacillus subtilis, leading to improved performance. almacgroup.com Another study on the ene-reductase NCR from Zymomonas mobilis used active-site mutations to invert the enantioselectivity of the reduction of (E)-citral, demonstrating that rational modifications can fundamentally alter the stereochemical outcome of a reaction. almacgroup.com These engineered biocatalysts, with enhanced efficiency and tailored selectivity, are crucial for developing robust and economically viable industrial processes for compounds like this compound. nih.gov
Computational Approaches in Enzyme Active Site Modification
The quest for highly efficient and stereoselective biocatalysts has led researchers to integrate computational chemistry with protein engineering. A prime example is the molecular modification of nitrilase enzymes for the production of (S)-3-cyano-5-methylhexanoic acid, a direct precursor to the target ethyl ester.
Detailed research has focused on enhancing the stereoselectivity of a regioselective nitrilase from Arabis alpina (AaNIT) used in the kinetic resolution of racemic isobutylsuccinonitrile (rac-ISBN). rsc.orgresearchgate.net The classical binding free energy calculation method, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), has been successfully employed to identify key amino acid residues, or "hotspots," within the enzyme's active site that govern stereoselectivity. rsc.org This computational analysis pinpointed two specific residues, Trp57 and Val134, as critical for substrate binding and orientation. rsc.org
By performing site-directed mutagenesis on these hotspots, new enzyme variants were created with dramatically improved performance. Docking and molecular dynamics simulations suggested that the enhanced enantioselectivity arises from subtle changes in the active site, such as a "DC-S switch" mechanism and the formation of specific hydrogen bonds that favor the (S)-enantiomer. rsc.org The resulting mutants were capable of producing (S)-3-cyano-5-methylhexanoic acid with exceptional enantiomeric excess (>99.9%) and high conversion rates. rsc.org This approach demonstrates the power of computational modeling to rationally design superior biocatalysts, minimizing the need for extensive and laborious random screening.
Table 1: Performance of Computationally Designed Nitrilase Mutants This interactive table summarizes the enhanced stereoselectivity and conversion rates of nitrilase mutants developed through computational approaches for the synthesis of (S)-3-cyano-5-methylhexanoic acid.
| Mutant | Enantiomeric Excess (e.e.) | Conversion Ratio | Reference |
|---|---|---|---|
| W57F/V134M | >99.9% | 43.8% | rsc.org |
| W57Y/V134M | >99.9% | 40.9% | rsc.org |
| N258D | E > 300 | High | researchgate.net |
Asymmetric Organocatalytic and Transition Metal-Catalyzed Routes
Asymmetric catalysis, utilizing small chiral organic molecules (organocatalysis) or chiral transition metal complexes, offers a powerful alternative to biocatalysis for establishing the stereocenter of this compound and its precursors. nih.govchiralpedia.com These methods are central to modern synthetic chemistry, providing direct and efficient pathways to enantiopure compounds. nih.govacs.org An organocatalytic approach for a Pregabalin (B1679071) intermediate involves the Michael addition of Meldrum's acid to a nitroalkene, mediated by a quinidine-derived thiourea (B124793) catalyst, achieving up to 75% enantiomeric excess. aalto.fi
Rhodium-Mediated Asymmetric Hydrogenation of Unsaturated Nitriles
One of the most successful and well-documented methods for synthesizing the target compound is the asymmetric hydrogenation of a prochiral olefin precursor using a rhodium catalyst. researchgate.net This key step involves the hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. researchgate.net
The reaction employs a chiral rhodium complex to deliver hydrogen across the double bond in a stereocontrolled manner, yielding the desired (S)-enantiomer with high fidelity. Subsequent esterification provides the final product, this compound. This method is highly effective, providing the desired (S)-enantiomer in very high enantiomeric excess. researchgate.net The efficiency of this transformation has made it a benchmark in the synthesis of chiral drugs and their intermediates. researchgate.net
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation This interactive table presents findings from the asymmetric hydrogenation to produce the precursor for the title compound.
| Catalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Rhodium-Me-DuPHOS | 3-cyano-5-methylhex-3-enoic acid salt | (S)-3-cyano-5-methylhexanoate | Very high | researchgate.net |
Development of Novel Chiral Ligand Systems for Stereocontrol
The success of transition metal-catalyzed asymmetric reactions is critically dependent on the design of the chiral ligand coordinated to the metal center. chiralpedia.com The ligand creates a chiral environment around the catalytic site, directing the approach of the substrate and thereby controlling the stereochemical outcome of the reaction.
In the context of rhodium-mediated hydrogenation, the Me-DuPHOS ligand is a prominent example of a highly effective C2-symmetric bisphosphine ligand. researchgate.net Its rigid, chiral backbone ensures excellent stereocontrol, leading to the high enantiomeric excess observed in the synthesis of (S)-3-cyano-5-methylhexanoate. researchgate.net The development of such sophisticated ligands has been a major focus of research, aiming to create catalysts that are not only highly selective but also robust and applicable to a wide range of substrates.
Exploration of Alternative Metal Catalysts for Enantioselective Reactions
While rhodium has proven highly effective, research continues into alternative metal catalysts to improve cost-effectiveness, expand substrate scope, and discover novel reactivity. Asymmetric transition metal catalysis is a broad field, with various metals being explored for their unique catalytic properties. unimi.it For the asymmetric hydrogenation of α,β-unsaturated nitriles, iridium complexes with N,P ligands have emerged as a powerful alternative to rhodium. These iridium catalysts can be activated by a base to achieve high conversion and excellent enantioselectivity under mild conditions.
Advanced Conventional Organic Synthesis Approaches
Conventional organic synthesis remains a cornerstone for the large-scale production of chemical intermediates. Modern approaches often involve multi-step sequences that are optimized for yield, purity, and operational simplicity.
Knoevenagel Condensation and Subsequent Stereoselective Hydrogenation of α,β-Unsaturated Esters
A widely used route to the racemic backbone of the target molecule begins with the Knoevenagel condensation. amazonaws.com This reaction typically involves the condensation of isovaleraldehyde (B47997) with an active methylene (B1212753) compound like diethyl malonate. amazonaws.comgoogle.comgoogle.com The reaction is often catalyzed by a mild base, such as a mixture of di-n-propylamine and acetic acid, or even immobilized gelatin. amazonaws.comgoogle.com
This initial condensation yields an α,β-unsaturated diester. The next step is a Michael addition of a cyanide source, such as potassium cyanide or acetone (B3395972) cyanohydrin, to introduce the nitrile group. google.comgoogle.com This creates the racemic intermediate, diethyl 2-(1-cyano-3-methylbutyl)malonate. researchgate.net A subsequent decarboxylation step removes one of the ester groups, leading to the formation of racemic ethyl 3-cyano-5-methylhexanoate. google.com At this stage, a resolution step—either enzymatic or through diastereomeric salt formation—is required to isolate the desired (S)-enantiomer. Alternatively, the α,β-unsaturated ester formed after the Knoevenagel condensation could potentially undergo a direct stereoselective hydrogenation using one of the catalytic systems described previously to set the chiral center.
Bromination-Cyanation Sequences for Chiral Induction via Nucleophilic Substitution
A notable strategy for the synthesis of the target cyanoester involves a bromination-cyanation pathway. This method hinges on the creation of a dibrominated intermediate from an α,β-unsaturated ester, which is then subjected to nucleophilic substitution with a cyanide source.
A described synthetic route begins with the Knoevenagel condensation of isovaleraldehyde and monoethyl malonate, which primarily yields the E-isomer of the corresponding α,β-unsaturated ester. google.com This intermediate is then treated with bromine in a solvent like dichloromethane (B109758) (DCM) at a reduced temperature (e.g., 0°C) to form a vicinal dibromide. The subsequent step involves cyanation. In one variation of this method, the dibromide is reacted with potassium cyanide. An alternative approach involves treating the dibromide with a base such as potassium carbonate to generate an unsaturated monobromide, which is then reacted with potassium cyanide to afford the desired product. google.com The stereochemistry at the C3 position is established during the nucleophilic attack by the cyanide ion. While this sequence provides a viable route, control of enantioselectivity can be a significant challenge and often relies on subsequent resolution steps if a racemic cyanide source is used.
Table 1: Key Steps in Bromination-Cyanation Synthesis Data derived from patent literature describing general process steps. google.com
| Step | Reactants | Reagents/Solvents | Product | Yield |
| 1. Bromination | α,β-unsaturated ester | Bromine, Dichloromethane (DCM) | Vicinal dibromide | ~85% |
| 2. Cyanation | Vicinal dibromide | Potassium cyanide | 3-cyano-5-methylhexanoate derivative | N/A |
Optimized Hydrocyanation and Decarboxylation Strategies
One of the most established and optimized routes for synthesizing this compound involves a Michael addition of cyanide to an α,β-unsaturated precursor, followed by decarboxylation. This chemoenzymatic approach is particularly powerful for establishing the desired (S)-stereochemistry.
The sequence typically commences with a Knoevenagel condensation between isovaleraldehyde and diethyl malonate, catalyzed by a base, to produce a 2-carbethoxy-5-methylhex-2-enoic acid ethyl ester. google.comlupinepublishers.com This α,β-unsaturated diester then undergoes a Michael 1,4-conjugate addition with a cyanide source. While highly toxic reagents like potassium cyanide have been used, safer alternatives such as acetone cyanohydrin with a catalytic base (e.g., K₂CO₃) are preferred in industrial settings. google.comresearchgate.net This addition results in the formation of a racemic β-cyano diester, rac-diethyl 2-(1-cyano-3-methylbutyl)malonate. researchgate.net
The crucial chiral separation is often achieved through enzymatic kinetic resolution. For instance, lipases, such as those from Thermomyces lanuginosus or a commercially available lipase like Lipolase®, can selectively hydrolyze one enantiomer of the racemic diester. lupinepublishers.comresearchgate.net This selective hydrolysis yields (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) and leaves the unreacted (R)-ester. nih.gov The final step is a heat-promoted decarboxylation of the purified (S)-acid, which efficiently generates the target molecule, this compound, with high enantiomeric purity. researchgate.net
Table 2: Hydrocyanation-Decarboxylation Process Overview Data synthesized from various research and patent sources. researchgate.netnih.gov
| Step | Description | Key Reagents | Intermediate/Product | Enantiomeric Excess (ee) |
| 1. Hydrocyanation | Michael addition to α,β-unsaturated diester | Acetone cyanohydrin, K₂CO₃ | rac-diethyl 2-(1-cyano-3-methylbutyl)malonate | N/A (Racemic) |
| 2. Enzymatic Resolution | Selective hydrolysis of the (S)-enantiomer | Lipolase® or other lipases | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid | >95% eep |
| 3. Decarboxylation | Heat-promoted removal of carboxyl group | Heat | This compound | >99% ee |
Application of Chiral Auxiliaries for Early-Stage Stereocenter Establishment
The use of chiral auxiliaries represents a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate, directs the stereoselective formation of a new chiral center, and is subsequently removed. wikipedia.org
In the context of synthesizing this compound, a chiral auxiliary can be employed to direct the conjugate addition of a cyanide equivalent to an achiral precursor. A common approach involves the use of Evans-type oxazolidinone auxiliaries. sigmaaldrich.com For example, an α,β-unsaturated carboxylic acid could be coupled to a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acyloxazolidinone. The bulky auxiliary shields one face of the double bond, directing the nucleophilic attack of the cyanide source to the opposite face, thereby creating the new stereocenter with high diastereoselectivity.
Another approach involves the use of chiral catalysts that function as external auxiliaries. For instance, an aluminum-salen catalyst has been reported for the conjugate addition of hydrogen cyanide to α,β-unsaturated imides, demonstrating the principle of achieving high enantioselectivity through a chiral catalytic environment. google.com Similarly, pseudoephedrine can serve as a chiral auxiliary; when reacted with a carboxylic acid, it forms an amide whose enolate can undergo highly diastereoselective alkylation or other reactions. wikipedia.org After the stereocenter is set, the auxiliary is cleaved under mild conditions (e.g., acid or base hydrolysis) to release the chiral product and allow for the recovery and recycling of the auxiliary. wikipedia.org
Table 3: Representative Chiral Auxiliaries and Their Application Principle General principles of chiral auxiliary use in asymmetric synthesis. wikipedia.orgsigmaaldrich.com
| Chiral Auxiliary Type | Example | Typical Application | Removal Method |
| Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Asymmetric conjugate additions, alkylations | Acid/Base Hydrolysis, Transesterification |
| Camphorsultam | Oppolzer's Sultam | Asymmetric Michael additions, Diels-Alder reactions | Hydrolysis, Reductive cleavage |
| Pseudoephedrine | (R,R)- or (S,S)-Pseudoephedrine | Asymmetric alkylation of enolates | Hydrolysis |
Mechanistic Investigations and Stereochemical Control Principles
Reaction Mechanism Elucidation of Stereoselective Transformations
The synthesis of ethyl (S)-3-cyano-5-methylhexanoate with high stereochemical purity is primarily achieved through two major strategies: asymmetric catalysis and enzymatic resolution.
Asymmetric Hydrogenation: One of the most efficient methods is the asymmetric hydrogenation of a prochiral precursor, (E)-ethyl 3-cyano-5-methylhex-2-enoate. This transformation is typically catalyzed by a rhodium complex featuring a chiral bisphosphine ligand, such as Me-DuPHOS. The mechanism involves the coordination of the rhodium catalyst to the double bond of the substrate. The chiral ligand creates a sterically constrained environment, forcing the hydrogen to add to one face of the double bond preferentially, thus yielding the (S)-enantiomer in high enantiomeric excess. researchgate.net This method has proven scalable and effective, providing the desired (S)-ester in up to 99.8% enantiomeric excess (ee) and 95% yield.
Enzymatic Kinetic Resolution: Kinetic resolution is another widely employed strategy, which starts with a racemic mixture of ethyl 3-cyano-5-methylhexanoate. The mechanism relies on the stereoselective action of an enzyme, typically a lipase (B570770), that preferentially catalyzes the hydrolysis of one enantiomer over the other. For instance, lipases from Pseudomonas cepacia or Candida antarctica B can selectively hydrolyze the (R)-enantiomer of the ester into (R)-3-cyano-5-methylhexanoic acid. researchgate.netgoogle.com This leaves the unreacted (S)-ester, this compound, in high enantiomeric purity. google.com The process exploits the difference in reaction rates (kR > kS) for the two enantiomers within the enzyme's active site.
Nitrilase-Catalyzed Desymmetrization: A third pathway involves the regio- and stereoselective hydrolysis of a prochiral dinitrile, 2-isobutyl succinonitrile. A nitrilase enzyme selectively hydrolyzes the pro-(S) cyano group of the dinitrile to a carboxylic acid, yielding (S)-3-cyano-5-methylhexanoic acid. google.com This acid can then be esterified to produce the target ethyl ester. The enzyme's active site distinguishes between the two chemically equivalent but stereotopically different nitrile groups, leading to a highly enantioselective transformation. google.comnih.gov
Factors Governing Enantioselectivity in Enzyme-Catalyzed Processes
The success of enzymatic resolutions and desymmetrizations hinges on achieving high enantioselectivity, which is influenced by several critical factors.
Enzyme Structure and Substrate Fit: The inherent structure of the enzyme's active site is the primary determinant of enantioselectivity. The specific interactions, such as hydrogen bonding and steric hindrance, between the substrate and the amino acid residues of the active site dictate which enantiomer fits more favorably for catalysis. Molecular modeling and docking studies have been used to understand these interactions and identify key residues. For example, in a nitrilase from Arabis alpina, mutations at specific sites (N258D) were shown to dramatically improve enantioselectivity (E > 300) by altering the binding pocket. nih.govrsc.org
Nature of the Substrate: The structure of the substrate itself, particularly the ester group in lipase-catalyzed resolutions, plays a significant role. Studies on the kinetic resolution of various esters of 3-cyano-5-methylhexanoic acid have shown that the steric bulk of the alcohol moiety can influence both the reaction rate and the enantioselectivity of the esterase. researchgate.net
Reaction Medium and Additives: The composition of the reaction medium is crucial. The addition of water-miscible organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), can significantly enhance enantioselectivity. In one study, adding 50% (v/v) DMSO increased the enantiomeric ratio (E-value) of an Arthrobacter sp. esterase from 33 to 80. researchgate.net This effect is often attributed to changes in water activity and enzyme conformation.
Temperature and pH: These parameters directly affect the enzyme's catalytic activity and stability. The optimal temperature and pH must be determined for each specific enzyme system to maximize both yield and enantioselectivity. For the enantioselective hydrolysis using immobilized Pseudomonas cepacia lipase, the optimal conditions were found to be a temperature of 35 °C and a pH of 6.0. researchgate.net For a lipase from Talaromyces thermophilus, the optimal pH was 8.0. nih.gov
The table below summarizes the influence of different enzymes and conditions on enantioselectivity.
| Enzyme Source | Substrate | Key Factor | Outcome | Reference |
| Arthrobacter sp. ZJB-09277 | rac-ethyl 3-cyano-5-methylhexanoate | 50% (v/v) DMSO addition | Enantiomeric ratio increased from 33 to 80 | researchgate.net |
| Pseudomonas cepacia Lipase | rac-ethyl 3-cyano-5-methylhexanoate | Optimization of pH (6.0) and Temp (35°C) | >99% ee for (S)-ester | researchgate.net |
| Arabis alpina Nitrilase (N258D mutant) | Isobutylsuccinonitrile | Site-directed mutagenesis | Enantiomeric ratio > 300, 99.3% ee for (S)-acid | nih.gov |
| Candida antarctica Lipase B | rac-ethyl 3-cyano-5-methylhexanoate | Kinetic resolution | 98-99% ee for (S)-ester | google.com |
Stereochemical Purity Determination and Enhancement Strategies
Ensuring the stereochemical purity of this compound is critical for its use as a pharmaceutical intermediate.
Purity Determination: The most common method for determining the enantiomeric excess (ee) of the chiral ester is through chiral chromatography, particularly Gas Chromatography (GC). A chiral stationary phase, such as a Chiraldex column, is used to separate the (S) and (R) enantiomers, allowing for their quantification. amazonaws.comgoogleapis.com Prior to analysis, the corresponding acid may need to be converted to its methyl ester using a reagent like trimethylsilyldiazomethane (B103560) for better volatility and separation. amazonaws.com
Enhancement Strategies: Several strategies are employed to enhance the stereochemical purity of the final product.
Kinetic Resolution: As previously discussed, this is a primary method for enrichment. By stopping the enzymatic hydrolysis at approximately 50% conversion, the unreacted substrate is highly enriched in the (S)-enantiomer, often achieving >99% ee. researchgate.net
Racemization and Recycling: A key challenge in kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. To improve process efficiency and atom economy, the undesired (R)-enantiomer (either as the hydrolyzed acid or the unreacted ester from a reverse resolution) can be isolated and racemized. The resulting racemic mixture can then be recycled back into the resolution step. google.comlupinepublishers.com A reported method for racemizing the undesired (R)-ester involves treatment with a base like sodium ethoxide in a suitable solvent. googleapis.comlupinepublishers.com
Influence of Solvent Systems and Reaction Conditions on Stereochemical Fidelity
The choice of solvent and reaction conditions is paramount not only for reaction rate and yield but also for maintaining the stereochemical integrity of the product.
Solvent in Asymmetric Catalysis: In rhodium-catalyzed asymmetric hydrogenation, solvents like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) are commonly used. These aprotic solvents effectively dissolve the substrate and catalyst while being inert under the reaction conditions, preventing side reactions that could compromise stereochemical purity.
Solvent in Enzymatic Resolutions: For lipase-catalyzed resolutions, biphasic systems consisting of an aqueous buffer and an organic solvent are often employed. The enzyme is active in the aqueous phase where hydrolysis occurs, while the substrate and product are primarily in the organic phase. This setup can improve substrate availability, reduce product inhibition, and simplify product isolation. The choice of organic solvent can influence enzyme activity and enantioselectivity.
Solvent in Racemization: A specific solvent system is crucial for the racemization of the undesired enantiomer. One novel process details the use of dimethyl sulfoxide (DMSO) with a small amount of ethanol (B145695) for the base-catalyzed racemization of (R)-3-cyano-5-methylhexanoic acid ethyl ester. This specific system facilitates the abstraction and re-addition of the acidic proton at the chiral center, leading to the racemic acid. googleapis.com
Control of pH and Temperature: Maintaining optimal pH and temperature is critical for stereochemical fidelity in enzyme-catalyzed reactions. Deviations from optimal conditions can lead to reduced enzyme selectivity, resulting in a lower enantiomeric excess of the product. Automated pH control using a titrator is often employed in scaled-up processes to maintain the pH at the optimal level for the enzyme, for example, at pH 7.0 for the hydrolysis of CNDE by an immobilized TTL mutant. nih.gov
The table below provides examples of reaction conditions and their impact.
| Transformation | Catalyst/Enzyme | Solvent/Conditions | Impact on Stereochemical Fidelity | Reference |
| Asymmetric Hydrogenation | Rhodium-Me-DuPHOS | Tetrahydrofuran (THF) or Ethyl Acetate | High fidelity, provides 99.8% ee | researchgate.net |
| Kinetic Resolution | Immobilized Pseudomonas cepacia lipase | Aqueous buffer (pH 6.0), 35°C | Optimal conditions for high enantioselectivity (>99% ee) | researchgate.net |
| Racemization of (R)-ester | Sodium Ethoxide | Dimethyl Sulfoxide (DMSO) / Ethanol | Efficiently converts undesired (R)-ester to racemic acid for recycling | googleapis.com |
| Kinetic Resolution | Arthrobacter sp. esterase | 50% (v/v) aqueous DMSO | Increases enantiomeric ratio, enhancing stereoselectivity | researchgate.net |
Analytical Methodologies for Comprehensive Characterization and Enantiomeric Purity Assessment
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile chiral compounds like Ethyl (S)-3-cyano-5-methylhexanoate and its derivatives. The primary challenge in separating enantiomers is their identical physical properties in an achiral environment. To overcome this, chiral separation methods are employed, which can be broadly categorized into indirect and direct approaches.
The indirect method involves pre-column derivatization of the enantiomeric sample with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase, such as a C18 column. researchgate.netnih.gov For instance, the final product derived from this intermediate, Pregabalin (B1679071), can be derivatized with reagents like Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA or Marfey's reagent) to yield diastereomers that are separable on a conventional ODS (C18) column and detectable by UV. researchgate.netoup.comgoogle.com
The direct method is often preferred for its simplicity and involves the use of a Chiral Stationary Phase (CSP). nih.gov CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers and thus enabling their separation. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are widely used. nih.gov Columns like Chiralpak and Chiralcel have demonstrated success in resolving a wide array of chiral pharmaceuticals. nih.govazypusa.com For example, an immobilized amylose tris((S)-α-methylbenzylcarbamate)-based column has been used for the enantiomeric analysis of various compounds. nih.gov The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier (e.g., ethanol (B145695), isopropanol), is crucial for achieving optimal separation on these columns. hplc.eu
Table 1: HPLC Parameters for Analysis of Related Chiral Compounds This table presents typical conditions used for the chiral separation of related compounds, illustrating common approaches.
| Parameter | Description | Source |
|---|---|---|
| Method | Pre-column derivatization with FDAA (Marfey's reagent) | researchgate.netoup.comgoogle.com |
| Column | Lichrospher C18 (achiral, for diastereomers) | researchgate.net |
| Mobile Phase | 0.5% triethylamine (B128534) (pH 3.0 with phosphoric acid) : acetonitrile (B52724) (55:45) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.netoup.com |
| Detection | UV at 339-340 nm | researchgate.netgoogle.com |
| Chiral Stationary Phase Example | Purosphere star RP-18e (for derivatized pregabalin) | google.com |
Gas Chromatography (GC) Coupled with Chiral Columns
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is particularly suited for intermediates like this compound. For enantiomeric purity assessment, GC systems are equipped with chiral capillary columns.
The determination of the enantiomeric excess for this compound has been specifically demonstrated using GC. google.comgoogleapis.com These analyses typically employ a chiral stationary phase designed to interact differently with the (S) and (R) enantiomers, resulting in different retention times. A commonly cited chiral column for this purpose is based on cyclodextrin (B1172386) derivatives, such as the Chiraledex column. google.comgoogleapis.com The separation is influenced by factors including the column temperature, carrier gas flow rate, and the specific nature of the chiral selector. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. googleapis.comlupinepublishers.com In one method, the retention time for the (R)-enantiomer was reported as 30.10 minutes, allowing for clear separation and quantification relative to the (S)-enantiomer. googleapis.com
Table 2: GC Parameters for Enantiomeric Purity of Ethyl 3-cyano-5-methylhexanoate This table outlines the conditions used for the direct chiral separation of the compound by GC.
| Parameter | Description | Source |
|---|---|---|
| Instrument | Shimadzu GC 2010 system | google.comgoogleapis.com |
| Column | Chiral Column (e.g., Chiraledex, 20m x 0.25mm x 0.12mm) | google.comgoogleapis.com |
| Carrier Gas | Nitrogen | lupinepublishers.com |
| Detector | Flame Ionization Detector (FID) | google.comgoogleapis.com |
| Retention Time Example | (R)-3-cyano-5-methylhexanoic acid ethyl ester: 30.10 min | googleapis.com |
Advanced Spectroscopic Techniques for Structural and Stereochemical Confirmation
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information about the molecule's framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the carbon-hydrogen framework. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the (R)-enantiomer of ethyl 3-cyano-5-methylhexanoate, specific chemical shifts (δ) have been reported in CDCl₃, including signals for the methyl groups (δ 0.95-0.96), methylene (B1212753) and methine protons, and the ethyl ester group (δ 4.17). googleapis.com ¹³C NMR provides information on the carbon skeleton of the molecule. rsc.org
Mass Spectrometry (MS) determines the molecular weight and can reveal structural information through fragmentation patterns. chemspider.comnih.govnih.gov Electron Spray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique often used for this class of compounds. lupinepublishers.com
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum for the racemic compound would show characteristic absorption bands, such as a sharp peak for the nitrile group (C≡N) around 2242 cm⁻¹, a strong peak for the ester carbonyl group (C=O) around 1738 cm⁻¹, and bands for C-H and C-O stretching. google.comgoogleapis.com
Table 3: Spectroscopic Data for Ethyl 3-cyano-5-methylhexanoate and Related Intermediates This table summarizes key spectroscopic data used for structural verification.
| Technique | Observed Data (for the racemate or specified enantiomer) | Source |
|---|---|---|
| FTIR (Neat) | C≡N stretch: ~2242 cm⁻¹, C=O stretch: ~1738 cm⁻¹, C-H stretch: ~2961 cm⁻¹ | googleapis.com |
| ¹H NMR (CDCl₃, 200 MHz) | δ 0.95 (d, 3H), 0.96 (d, 3H), 1.22-1.24 (m, 4H), 1.58 (m, 1H), 1.83 (m, 1H), 2.49 (dd, 1H), 2.65 (dd, 1H), 2.98-3.06 (m, 1H), 4.17 (q, 2H) (for R-enantiomer) | googleapis.com |
| Mass Spectrometry (MS) | Molecular Weight: 183.25 g/mol | chemspider.comnih.govnih.gov |
Optical Rotation and Circular Dichroism Spectroscopy for Enantiomeric Excess Quantification
Optical activity is a fundamental property of chiral molecules, and its measurement provides a direct, albeit sometimes less precise, method for assessing enantiomeric purity.
Circular Dichroism (CD) Spectroscopy is a more sophisticated chiroptical technique that measures the differential absorption of left and right circularly polarized light. nih.gov While many organic molecules are CD silent in the near-UV and visible regions, the technique can be adapted for determining enantiomeric excess (ee). nih.gov This can be achieved by forming a complex between the analyte and a chiral metal complex, which then produces a CD signal. nih.gov A calibration curve can be constructed by plotting the CD signal intensity against known ee values of prepared standards. nih.gov The ee of an unknown sample can then be determined from this curve, often with good accuracy. nih.govutexas.edu The speed of CD spectroscopy makes it suitable for high-throughput screening applications in the discovery of asymmetric catalysts. nih.gov
Chemical Transformations and Derivatives of Ethyl S 3 Cyano 5 Methylhexanoate
Synthesis and Interconversion of Racemic Ethyl 3-cyano-5-methylhexanoate
The synthesis of racemic ethyl 3-cyano-5-methylhexanoate is a critical first step in many chemoenzymatic routes to (S)-pregabalin. A common approach involves the Knoevenagel condensation of isovaleraldehyde (B47997) with diethyl malonate, followed by a Michael addition of a cyanide source. googleapis.comgoogle.com For instance, isovaleraldehyde can be condensed with diethyl malonate in the presence of a base to yield 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester. google.com Subsequent addition of potassium cyanide results in the formation of racemic 3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester. google.com This intermediate is then decarboxylated to produce racemic ethyl 3-cyano-5-methylhexanoate. google.com
An alternative method involves the reaction of isovaleraldehyde with ethyl cyanoacetate (B8463686) and potassium cyanide to form racemic 2-isobutyl-succinonitrile, which can then be selectively hydrolyzed to the desired product. googleapis.com
Role of (S)-3-Cyano-5-methylhexanoic Acid as a Key Downstream Intermediate
(S)-3-Cyano-5-methylhexanoic acid, often referred to as (S)-CMHA, is a direct precursor to (S)-pregabalin and is generated from ethyl (S)-3-cyano-5-methylhexanoate through hydrolysis. lupinepublishers.comacs.org The conversion of (S)-CMHA to (S)-pregabalin is typically achieved through the reduction of the nitrile group to a primary amine. This is commonly carried out via hydrogenation, for example, using Raney Nickel as a catalyst. googleapis.comlupinepublishers.comlupinepublishers.com
The synthesis of (S)-CMHA can also be achieved through the enantioselective hydrolysis of racemic dinitriles. For example, 2-isobutyl-succinonitrile can be hydrolyzed by a nitrilase enzyme to produce (S)-CMHA with high enantiomeric excess. googleapis.comacs.orgnih.gov This chemoenzymatic approach is advantageous as it directly yields the desired chiral acid.
The importance of (S)-CMHA is highlighted by its position as the penultimate intermediate in several manufacturing processes for (S)-pregabalin. nih.gov Its formation allows for a convergent synthesis where the stereocenter is established before the final reduction step.
Preparation and Resolution of Precursor β-Cyanodiesters (e.g., 2-Carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester)
A key strategy for obtaining this compound involves the resolution of a precursor β-cyanodiester, namely rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE). acs.org This racemic diester can be synthesized through the Michael addition of a cyanide source to an α,β-unsaturated diester, which is itself a product of the Knoevenagel condensation between isovaleraldehyde and diethyl malonate. google.com
The resolution of racemic CNDE is often accomplished using enzymatic methods. Lipases are commonly employed for the stereoselective hydrolysis of one of the ester groups. For example, the use of Lipolase®, a commercially available lipase (B570770), can resolve racemic CNDE to yield (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid. acs.org Similarly, a mutant of Talaromyces thermophilus lipase has shown high hydrolytic activity towards CNDE for the synthesis of (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid ((S)-CCMA). nih.gov
| Enzyme | Substrate | Product | Key Findings |
| Lipolase® | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid | Enables efficient resolution of the racemic diester. acs.org |
| Talaromyces thermophilus lipase (mutant) | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid ((S)-CCMA) | High hydrolytic activity and potential for industrial production. nih.gov |
| TL Lipase | 2-Carboxy ethyl-3-Cyano-5-Methyl hexanoic acid ethyl ester | (S)-3-cyano-5-methyl-hexanoic acid ethyl ester | Selective enzymatic hydrolysis. lupinepublishers.com |
Synthesis and Transformation of Related Nitrile and Ester Compounds
The synthesis of this compound is part of a broader network of reactions involving related nitrile and ester compounds. The nitrile group is a versatile functional group that can be transformed into other functionalities. The primary transformation is its reduction to an amine to form pregabalin (B1679071). nih.govacs.org
The ester group can also undergo various transformations. Hydrolysis of the ethyl ester of (S)-3-cyano-5-methylhexanoate yields the corresponding carboxylic acid, (S)-3-cyano-5-methylhexanoic acid. lupinepublishers.com This hydrolysis is a key step in many synthetic routes to pregabalin. lupinepublishers.com
Furthermore, the synthesis of the precursor, 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, involves the introduction of a cyano group via Michael addition to an α,β-unsaturated ester. google.com The choice of cyanide source, such as sodium cyanide instead of the more hazardous potassium cyanide, has been explored to improve safety in industrial settings. lupinepublishers.com
The synthesis of α,β-dehydro cyanoesters can be achieved from keto esters. acs.org These unsaturated nitriles can then be asymmetrically bioreduced using ene-reductases to provide access to chiral cyanoesters like this compound. nih.govacs.org
Pathway Analysis of Impurity Formation in Chiral Synthesis
The synthesis of this compound and its subsequent conversion to pregabalin can lead to the formation of various impurities. Understanding the pathways of impurity formation is crucial for controlling the quality of the final active pharmaceutical ingredient.
During the synthesis of pregabalin, several process-related impurities have been identified. arkat-usa.org One potential impurity is the (R)-enantiomer of pregabalin. arkat-usa.org Other impurities can arise from side reactions or incomplete conversions. For example, in the synthesis of pregabalin from (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid, impurities such as 3-isobutylglutaric acid and 4-isobutylpyrrolidin-2-one (B26145) can be formed. arkat-usa.org
In the context of this compound synthesis, incomplete decarboxylation of the precursor diester could lead to residual diester in the final product. acs.org Additionally, the use of certain reagents can introduce specific impurities. For example, the use of isobutanol and isopropanol (B130326) in the final steps of some pregabalin syntheses can lead to the formation of the corresponding isobutyl and isopropyl ester impurities of pregabalin. arkat-usa.org
A specific impurity found in some batches of pregabalin is 3-(aminomethyl)-5-methylhex-4-enoic acid, also known as the 4-ene impurity. nih.gov The formation of this impurity highlights the importance of carefully controlling reaction conditions to prevent side reactions.
Computational studies have also been employed to investigate impurity formation, such as the lactamization of pregabalin to form pregabalin lactam. sci-hub.se
| Impurity | Potential Source |
| (R)-(-)-3-aminomethyl-5-methylhexanoic acid | Incomplete resolution or racemization. arkat-usa.org |
| 3-Isobutylglutaric acid | Base hydrolysis of (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid. arkat-usa.org |
| 4-Isobutylpyrrolidin-2-one | Formed during the Hofmann reaction. researchgate.net |
| (S)-3-aminomethyl-5-methylhexanoic acid isobutyl ester | Use of isobutanol in the synthesis. arkat-usa.org |
| (S)-3-aminomethyl-5-methylhexanoic acid isopropyl ester | Use of isopropanol in the synthesis. arkat-usa.org |
| 3-(aminomethyl)-5-methylhex-4-enoic acid | Process impurity from the synthesis of pregabalin. nih.gov |
| Pregabalin lactam | Lactamization of pregabalin. sci-hub.se |
Process Optimization and Scale Up for Sustainable Industrial Production
Development of Atom-Economical and Green Chemistry-Compliant Synthetic Routes
One prominent green chemistry approach is the Knoevenagel condensation of ethyl cyanoacetate (B8463686) and isovaleraldehyde (B47997), followed by hydrogenation. This method offers high regioselectivity for the desired α,β-unsaturated intermediate. Another route involves the reaction of diethyl succinate (B1194679) with isobutyraldehyde, followed by thermal decarboxylation, which is noted for its atom economy. However, this route can be hampered by side reactions during decarboxylation, leading to moderate yields.
Chemoenzymatic routes are also being explored to create more environmentally friendly processes. researchgate.net These methods aim to reduce the reliance on toxic chemicals and harsh reaction conditions.
Strategies for High Substrate Loading and Reactor Design for Biocatalytic Processes
Biocatalytic resolution using lipases is a cornerstone of producing enantiomerically pure Ethyl (S)-3-cyano-5-methylhexanoate. A major challenge in scaling up these processes is achieving high substrate concentrations without inhibiting enzyme activity or reducing conversion rates. nih.gov
Research has demonstrated the successful use of immobilized lipases to tolerate high substrate loadings. For instance, immobilized Pseudomonas cepacia lipase (B570770) has shown strong tolerance to substrate concentrations up to 2.0 M. researchgate.net In a scaled-up biotransformation, this resulted in the production of (S)-3-cyano-5-methylhexanoic acid ethyl ester at a concentration of 0.89 M with a 44.5% yield and high enantiomeric excess. researchgate.net
The design of the reactor is also critical for process efficiency. Moving basket reactors have been effectively used for reactions with immobilized enzymes, allowing for good mixing and mass transfer. researchgate.net Biphasic systems, typically consisting of an aqueous buffer and an organic solvent, are often employed. In one study, an n-heptane-water biphasic system was used with an immobilized lipase, which retained high conversion rates even after multiple uses. nih.gov
Key parameters that are optimized for these biocatalytic processes include pH, temperature, and enzyme loading. For example, the optimal conditions for the enantioselective hydrolysis of racemic ethyl 3-cyano-5-methylhexanoate using immobilized Pseudomonas cepacia lipase were found to be a pH of 6.0 and a temperature of 35°C. researchgate.net
Immobilization Technologies for Enzyme Recycling and Process Stability
The reusability of enzymes is a critical factor in the economic feasibility of industrial biocatalysis. Immobilization of enzymes on solid supports is a key strategy to enable their recovery and recycling, thereby enhancing process stability and reducing costs. google.com
Various materials have been investigated for enzyme immobilization, including epoxy resins and supports like Eupergit®. nih.govgoogle.com For instance, a mutant of Talaromyces thermophilus lipase immobilized on an epoxy resin demonstrated high catalytic efficiency and could be reused for at least 10 cycles in a biphasic system with only a minor loss of conversion. nih.gov Similarly, nitrilase enzymes have been successfully immobilized on supports for the synthesis of the precursor (S)-3-cyano-5-methylhexanoic acid. google.com
The stability of the immobilized enzyme is a crucial aspect. Studies have shown that immobilized lipases can be stable in various organic solvents and at temperatures up to 50°C. researchgate.net This robustness allows for greater flexibility in reaction conditions. The development of cross-linked enzyme aggregates (CLEAs) is another promising immobilization technique that has been shown to be effective. researchgate.net
Optimization of Downstream Purification Techniques for High Chiral Purity Product
Achieving high chiral purity is paramount for the final product. Following the enzymatic resolution, a series of purification steps are necessary to isolate the desired (S)-enantiomer from the reaction mixture, which contains the unreacted (R)-enantiomer, the hydrolyzed acid, and other impurities.
Common purification techniques for esters include washing with a dilute base to remove acidic impurities, followed by drying and distillation. lookchem.com For chiral separations, advanced chromatographic methods are often employed. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques for accurately determining and separating enantiomers. openochem.org These methods utilize a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. openochem.org
Crystallization is another effective method for purifying chiral compounds and can achieve high levels of purity. In some processes, diastereomeric salt formation is used. The racemic mixture is reacted with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. libretexts.org The desired enantiomer is then recovered from the separated diastereomer.
Aqueous two-phase systems (ATPS) have also been developed for the extraction of the related acid precursor, (S)-3-cyano-5-methylhexanoic acid, from bioconversion broths, demonstrating high recovery rates. researchgate.net This technique can effectively remove cells and proteins from the mixture. researchgate.net
The table below summarizes the impact of different purification strategies on the final product's chiral purity.
| Purification Technique | Typical Chiral Purity (ee%) | Reference(s) |
| Enzymatic Resolution with Immobilized Lipase | 98-99% | |
| Asymmetric Hydrogenation with Chiral Catalyst | >99% | researchgate.net |
| Diastereomeric Salt Crystallization | High optical purity | libretexts.org |
| Chiral Chromatography | High resolution separation | openochem.org |
Future Directions and Emerging Research Frontiers
Integration of Computational Chemistry and in Silico Modeling in Biocatalyst Design
The design and optimization of biocatalysts, particularly enzymes, for the synthesis of ethyl (S)-3-cyano-5-methylhexanoate are increasingly benefiting from the power of computational chemistry and in silico modeling. These approaches offer a rational and accelerated path to developing enzymes with improved activity, stability, and stereoselectivity. nih.gov
Molecular modeling, including docking studies, has been instrumental in understanding the unique stereochemical outcomes of enzymatic reactions. nih.gov For instance, in silico mutations and docking studies have successfully rationalized why the same enzyme acting on different isomers of a starting material can produce opposite enantiomers of a chiral nitrile. nih.gov This predictive power allows for the rational design of enzyme mutants with enhanced enantioselectivity. nih.gov
Homology modeling and docking analyses are also being used to elucidate the substrate specificity and catalytic mechanisms of enzymes like imine reductases and reductive aminases. frontiersin.org By creating 3D models of these enzymes and simulating their interactions with substrates, researchers can predict which enzymes are likely to be effective for a particular transformation. frontiersin.org This in silico screening approach can significantly reduce the time and resources required for experimental screening. frontiersin.org Furthermore, molecular dynamics simulations are employed to assess the stability of enzyme-ligand complexes, providing insights into the dynamic nature of biocatalysis. researchgate.net
A notable example is the use of computational analysis to understand the activity of nitrile reductases, enzymes that can convert a nitrile group to a primary amine. nih.gov High-resolution crystal structures combined with molecular simulations have provided detailed insights into the enzyme's mechanism, including the formation of a covalent adduct with a cysteine residue and the role of specific amino acids in proton delivery. nih.gov This fundamental understanding is crucial for the future engineering of these enzymes for industrial applications.
Development of Cascade and One-Pot Reactions for Increased Process Efficiency
To streamline the synthesis of this compound and its derivatives, researchers are focusing on the development of cascade and one-pot reactions. These strategies combine multiple reaction steps into a single vessel, eliminating the need for isolation and purification of intermediates, thereby reducing waste, time, and cost. acs.orgchemicalbook.com
A significant advancement in this area is the development of a one-pot, three-step sequence that includes hydrolysis, reduction, and decarboxylation to convert an intermediate to racemic 3-aminomethyl-5-methylhexanoic acid. acs.org Another promising approach involves a one-pot bienzymatic cascade using a nitrilase and an amidase for the synthesis of (S)-3-cyano-5-methylhexanoic acid, a direct precursor to pregabalin (B1679071). nih.gov This cascade successfully eliminated the formation of an amide byproduct, achieving high conversion and excellent enantioselectivity. nih.gov
The implementation of a hydrolase-reductase cascade process has also been proposed to further enhance efficiency. nih.gov By adding a hydrolase to the bioreduction of a β-cyanoacrylate ester, (S)-3-cyano-5-methylhexanoic acid can be produced in a single step, bypassing the need for a separate hydrolysis step of the ethyl ester. nih.gov Researchers have also explored the one-pot synthesis of an N-Boc protected amine intermediate through the reaction of 2-benzyl-4-methylpentanenitrile with di-tert-butyl dicarbonate (B1257347) and a nickel chloride-sodium borohydride (B1222165) system. niscpr.res.in
Discovery and Engineering of Novel Enzyme Classes for Challenging Transformations
The discovery and engineering of novel enzyme classes are opening up new possibilities for the synthesis of chiral molecules like this compound. nih.govkaust.edu.sa The vast and largely untapped diversity of enzymes in nature provides a rich resource for identifying biocatalysts with novel activities and improved properties. kaust.edu.sa
Recent research has focused on enzymes such as ene-reductases, nitrilases, and imine reductases. frontiersin.orgnih.govnih.gov For example, ene-reductases have been successfully used for the asymmetric bioreduction of β-cyanoacrylate esters, providing a green and highly stereoselective alternative to metal-dependent hydrogenation methods for producing pregabalin precursors. nih.gov The stereochemical outcome of these reactions can be controlled by varying the substrate's alkoxy moiety or by using stereochemically pure (E)- or (Z)-isomers of the starting material. nih.gov
Nitrilases are another important class of enzymes that have been engineered for the synthesis of (S)-3-cyano-5-methylhexanoic acid. nih.gov A robust nitrilase from Arabis alpina was engineered to exhibit high catalytic activity and excellent enantioselectivity towards isobutylsuccinonitrile. nih.gov
The discovery of novel imine reductases from Streptomyces genomes has expanded the biocatalytic toolbox for the synthesis of chiral amines. frontiersin.org Protein engineering techniques, such as directed evolution and computational redesign, are being employed to improve the catalytic performance, substrate scope, and stability of these enzymes. nih.gov For instance, mutants of an aldoxime dehydratase have been rationally designed to have a smaller active site cavity, resulting in superior enantioselectivities in nitrile synthesis. nih.gov
The immobilization of enzymes is another key area of development, as it allows for easier separation of the catalyst from the reaction mixture and enables its reuse. nih.govresearchgate.net Immobilized lipases, for example, have been effectively used for the enantioselective hydrolysis of racemic ethyl 3-cyano-5-methylhexanoate. researchgate.net
Exploration of Diverse Applications in Chiral Specialty Chemical Manufacturing Beyond Pharmaceutical Precursors
While the primary driver for research into this compound has been its role as a precursor to pregabalin, the underlying chiral nitrile and ester functionalities make it a versatile building block for a range of other specialty chemicals. researchgate.net The synthetic methodologies developed for this compound can be applied to the creation of other valuable chiral molecules.
Chiral amines, which can be derived from the reduction of the nitrile group, are essential components in many pharmaceuticals, agrochemicals, and specialty chemicals. nih.govdtu.dk The enzymes and catalytic systems developed for pregabalin synthesis, such as transaminases and imine reductases, are broadly applicable to the production of a wide array of chiral amines. scispace.com
The nitrile group itself is a versatile functional group in organic synthesis, readily convertible into amines, amides, carboxylic acids, and various heterocyclic compounds. researchgate.net This versatility opens up avenues for the synthesis of diverse molecular scaffolds. For example, the asymmetric synthesis of chiral α-aminonitriles, which are precursors to α-amino acids, has been achieved using organocatalysts. mdpi.com
Furthermore, the creation of novel chiral synthons through enzymatic reactions has been a fruitful area of research, leading to the enantioselective synthesis of various bioactive compounds, including antibiotics. nih.gov The principles of asymmetric hydrolysis and other enzymatic transformations can be extended to produce a wide range of chiral intermediates for the fine chemical industry.
The research and development efforts focused on this compound have not only optimized the production of a key pharmaceutical intermediate but have also significantly advanced the field of biocatalysis and asymmetric synthesis. The innovative strategies and technologies emerging from this work are poised to have a broad impact on the manufacturing of a wide range of chiral specialty chemicals.
Interactive Data Table: Research Highlights in this compound Synthesis
| Research Area | Key Finding | Impact |
| Biocatalyst Design | In silico modeling predicts enzyme stereoselectivity. nih.gov | Accelerates development of highly selective enzymes. |
| Cascade Reactions | One-pot, bienzymatic cascade for (S)-3-cyano-5-methylhexanoic acid synthesis. nih.gov | Increases process efficiency and reduces waste. |
| Novel Enzymes | Discovery and engineering of ene-reductases for asymmetric reduction. nih.gov | Provides green alternatives to traditional chemical methods. |
| Broader Applications | Methodologies applicable to the synthesis of diverse chiral amines and specialty chemicals. nih.govresearchgate.net | Expands the utility of the developed synthetic strategies beyond pregabalin. |
Q & A
Basic Research Questions
Q. What are the primary biocatalytic methods for synthesizing Ethyl (S)-3-cyano-5-methylhexanoate with high enantiomeric excess?
- Methodological Answer : Two main approaches are employed:
- Ene Reductases : Enzymes such as OYE3 catalyze the asymmetric reduction of β-cyanoacrylate esters, yielding the (S)-enantiomer with >95% enantiomeric excess (ee) .
- Lipase-Mediated Resolution : Lipolase resolves racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, enabling recycling of the (R)-enantiomer and achieving 40–45% yield of the (S)-product after one recycle .
- Rhodium Catalysts : Asymmetric hydrogenation using bisphosphine rhodium catalysts achieves 99.8% ee at a substrate-to-catalyst ratio of 2,700:1 .
Q. How can researchers achieve stereochemical control during the synthesis of this compound?
- Methodological Answer :
- Kinetic Resolution : Whole-cell catalysis with Arthrobacter sp. esterase resolves racemic mixtures, though this method requires optimization to minimize waste .
- Substrate Geometry : Use of stereochemically pure (E)- or (Z)-β-cyanoacrylate isomers ensures predictable stereochemical outcomes during enzymatic reduction .
- Chiral Auxiliaries : Early-stage introduction of stereocenters (e.g., via Evans alkylation) reduces downstream racemization risks .
Q. What analytical techniques are recommended for characterizing the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Effective for separating enantiomers and quantifying ee (e.g., 98% ee reported using bisphosphine rhodium catalysts) .
- Nuclear Magnetic Resonance (NMR) : and NMR verify structural integrity and monitor reaction progress .
- Gas Chromatography (GC) : Coupled with chiral columns, GC resolves enantiomers in agrochemical analyses .
Advanced Research Questions
Q. What strategies improve the efficiency and sustainability of chemoenzymatic routes for this compound synthesis?
- Methodological Answer :
- Aqueous Process Design : Replacing organic solvents with water reduces environmental impact (e.g., Lipolase-mediated resolution in aqueous media) .
- Enzyme Engineering : Mutant OPR1 variants enhance stereoselectivity and substrate tolerance, achieving quantitative conversions in preparative-scale applications .
- Racemate Recycling : Reusing the (R)-enantiomer via racemization improves atom economy, increasing overall yield to 40–45% .
Q. How do enzyme engineering approaches enhance the stereoselectivity of ene reductases in this compound's synthesis?
- Methodological Answer :
- Directed Evolution : Mutagenesis of OYE3 or OPR1 alters active-site residues, improving ee from 90% to >99% for specific substrates .
- Substrate Scope Expansion : Engineered enzymes accommodate bulkier substituents (e.g., 3-nitrophenyl groups), enabling diverse β-cyanoacrylate transformations .
Q. What are the methodological challenges in scaling up asymmetric hydrogenation for industrial production of pregabalin precursors?
- Methodological Answer :
- Catalyst Loading : High substrate-to-catalyst ratios (2,700:1) are required to maintain cost-effectiveness, risking catalyst deactivation .
- Decarboxylation Efficiency : Heat-promoted decarboxylation of intermediates must balance yield (61%) with energy input .
- Byproduct Management : Mitigating nitrile hydrolysis byproducts requires precise pH and temperature control .
Q. Can alternative substrates or reaction pathways provide more sustainable access to this compound?
- Methodological Answer :
- Methyl Ester Derivatives : Substituting ethyl with methyl esters simplifies purification (e.g., methyl 3-cyano-5-methylhexanoate synthesized via Pd-catalyzed cyanation) .
- Cyanoacrylate Isomerization : (Z)-to-(E) isomer equilibration under acidic conditions expands substrate flexibility for enzymatic reduction .
- Multi-Enzyme Cascades : Combining nitrilases with reductases streamlines the synthesis of chiral γ-amino acids like pregabalin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
